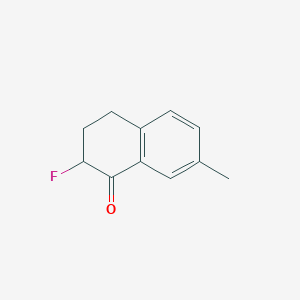
2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one: is an organic compound with the molecular formula C₁₁H₁₁FO It is a fluorinated derivative of tetrahydronaphthalene, characterized by the presence of a fluorine atom at the second position and a methyl group at the seventh position on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the fluorination of a suitable precursor. One common method is the electrophilic fluorination of 7-methyl-1,2,3,4-tetrahydronaphthalen-1-one using a fluorinating agent such as Selectfluor . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of fluorinating agents and solvents may vary based on cost and availability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 2-fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one carboxylic acid.
Reduction: Formation of 2-fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the effects of fluorine substitution on biological activity. It can also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of drugs targeting specific receptors or enzymes. Its fluorinated nature may enhance the metabolic stability and bioavailability of the resulting drugs.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where fluorinated compounds are valued for their unique properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity, as well as its metabolic stability.
Comparación Con Compuestos Similares
- 7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one
- 8-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one
- 7-Amino-5-fluoro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-one
Comparison: 2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and materials science.
Propiedades
Fórmula molecular |
C11H11FO |
|---|---|
Peso molecular |
178.20 g/mol |
Nombre IUPAC |
2-fluoro-7-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H11FO/c1-7-2-3-8-4-5-10(12)11(13)9(8)6-7/h2-3,6,10H,4-5H2,1H3 |
Clave InChI |
CGSJBSBEDJACCC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CCC(C2=O)F)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


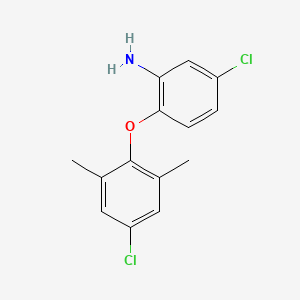

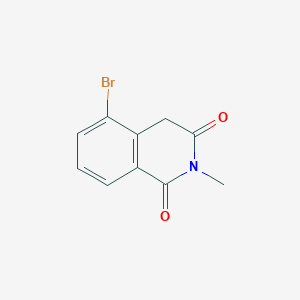
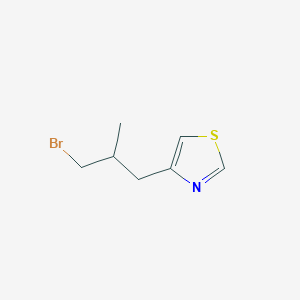
![6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13196036.png)
![ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13196042.png)
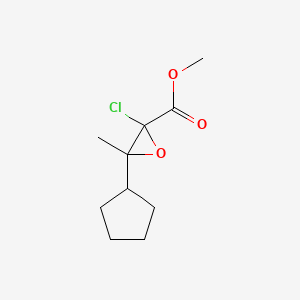


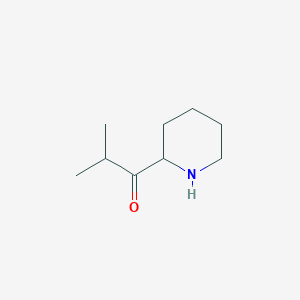
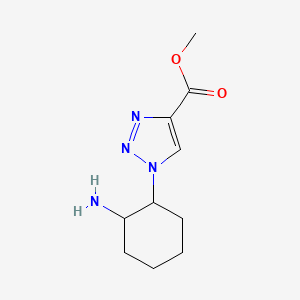

![Methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13196084.png)

